molecular formula C13H16N2O B8517731 4-(2-Propylimidazol-1-yl)benzyl alcohol

4-(2-Propylimidazol-1-yl)benzyl alcohol

Cat. No.: B8517731
M. Wt: 216.28 g/mol
InChI Key: ZJICSMSIQUVYSU-UHFFFAOYSA-N
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Description

4-(2-Propylimidazol-1-yl)benzyl alcohol is a benzyl alcohol derivative featuring an imidazole ring substituted with a propyl group at the 2-position of the heterocycle. This compound is hypothesized to serve as a synthetic intermediate or bioactive molecule, though specific applications require further study.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

[4-(2-propylimidazol-1-yl)phenyl]methanol

InChI

InChI=1S/C13H16N2O/c1-2-3-13-14-8-9-15(13)12-6-4-11(10-16)5-7-12/h4-9,16H,2-3,10H2,1H3

InChI Key

ZJICSMSIQUVYSU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1C2=CC=C(C=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzyl Alcohol Derivatives

Compound Name Molecular Formula Molecular Weight Heterocycle/Substituent Key Properties/Applications References
This compound C13H16N2O 216.28 Imidazole (propyl) Hypothesized biological activity; lipophilic intermediate
4-(1,2,4-Triazol-1-yl)benzyl alcohol C9H9N3O 175.19 Triazole Potential coordination chemistry applications
4-(Trifluoromethyl)benzyl alcohol (4-TBA) C8H7F3O 176.14 CF3 group Catalyst/reagent in organic synthesis; high acidity
4-(1H-Pyrazol-1-yl)benzyl alcohol C10H10N2O 174.20 Pyrazole Pharmaceutical intermediate; moderate polarity
4-(2-Methylimidazol-1-yl)benzyl alcohol C11H12N2O 188.22 Imidazole (methyl) Research chemical; structural analog

Structural and Functional Insights

Heterocycle Influence: Imidazole vs. Triazole/Pyrazole: Imidazole (two nitrogen atoms, non-adjacent) offers distinct hydrogen-bonding capabilities compared to triazole (three nitrogens) and pyrazole (two adjacent nitrogens). These differences impact solubility, metabolic stability, and binding affinity in biological systems . In contrast, the trifluoromethyl group in 4-TBA introduces strong electron-withdrawing effects, increasing acidity (pKa ~10–12) and making it a versatile reagent in SN2 reactions .

Applications :

  • 4-TBA : Widely used in organic synthesis for constructing fluorinated compounds and as a biochemical reagent due to its stability .
  • Triazole/Pyrazole Derivatives : Often employed in medicinal chemistry for their antimicrobial and anticancer properties, attributed to nitrogen-rich aromatic systems .
  • Methylimidazolyl Analogs : Listed in catalogs as research chemicals, suggesting utility in structural studies or as intermediates for imidazole-based drug discovery .

Physicochemical Properties :

  • Lipophilicity : Propyl-substituted imidazole derivatives are expected to have higher logP values than methyl or triazole analogs, influencing pharmacokinetic profiles.
  • Acidity : The trifluoromethyl group in 4-TBA lowers the pKa of the benzyl alcohol, enhancing its reactivity in deprotonation-driven reactions .

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